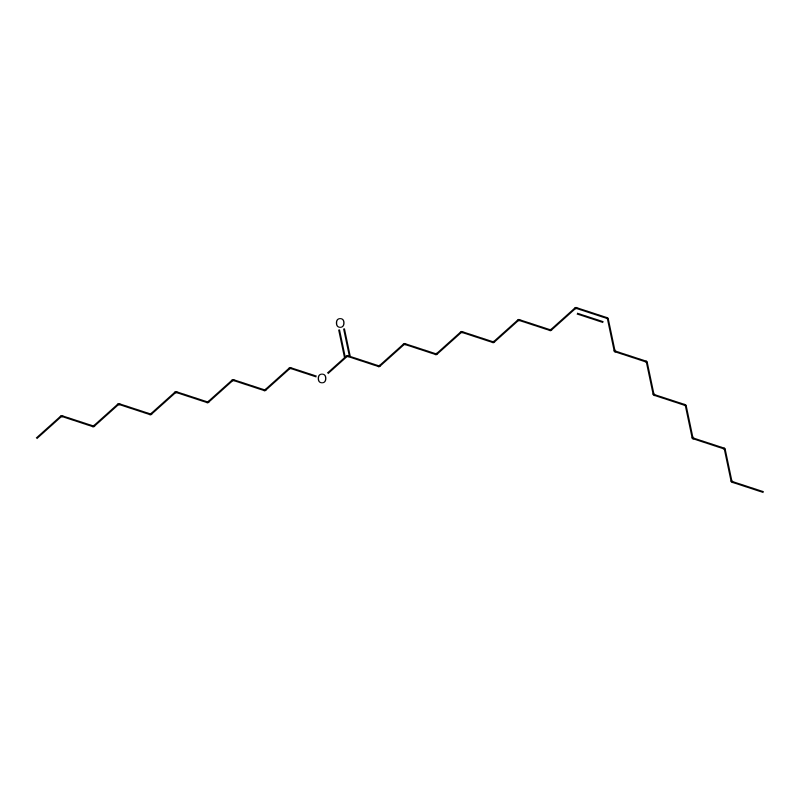Decyl oleate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Skin Hydration and Barrier Function
Studies suggest that Decyl Oleate might improve immediate skin hydration. Its chemical structure resembles the skin's natural lipids, potentially allowing for better penetration and interaction with the skin barrier. However, more research is needed to understand its long-term effects and potential benefits for specific skin conditions.
Source
Paula's Choice: Decyl Oleate in Skin Care ()
Other Potential Applications
Preliminary research suggests Decyl Oleate might have other potential applications, but these require further investigation and validation. These include:
- Drug delivery: Studies are exploring the use of Decyl Oleate as a carrier for topical drug delivery.
- Nanoparticle synthesis: Decyl Oleate might be used in the synthesis of certain types of nanoparticles for various applications.
Decyl oleate is a wax ester formed by the condensation of oleic acid and decanol. It is represented by the chemical formula and has a molecular weight of approximately 422.7 g/mol. This compound is characterized as a clear, yellowish liquid with a distinct fatty odor, and it exhibits low solubility in water but is soluble in various organic solvents such as alcohols and oils . Decyl oleate is primarily derived from natural sources, making it a popular ingredient in cosmetic formulations due to its emollient properties that enhance skin feel and moisture retention .
In cosmetics, decyl oleate acts as an emollient. Its fatty acid structure helps retain moisture in the skin by forming a protective barrier, leading to a smoother and softer feel []. Decyl oleate's potential use in drug delivery lies in its ability to improve the absorption of certain drugs through the skin []. The exact mechanism requires further investigation.
The synthesis of decyl oleate involves an esterification reaction between oleic acid (a monounsaturated fatty acid) and decanol (a straight-chain fatty alcohol). The reaction can be catalyzed by various methods, including acid-catalyzed reactions or more environmentally friendly enzymatic processes. Under optimal conditions, the reaction can yield high purity decyl oleate with minimal by-products. The general reaction can be summarized as follows:
Enzymatic synthesis using lipases has been shown to improve yields and selectivity, making it a preferred method in green chemistry .
Conventional Esterification:
- Acid-Catalyzed Process: This involves heating oleic acid and decanol together in the presence of an acid catalyst (e.g., sulfuric acid) to promote ester formation.
Enzymatic Synthesis:
- Biocatalyst Utilization: Enzymes such as lipases can be used to catalyze the esterification reaction at milder temperatures, resulting in higher yields and fewer side reactions. This method is considered more sustainable due to its lower environmental impact .
Ultrasound-Assisted Synthesis:
- Recent studies have explored using ultrasound to enhance the efficiency of enzymatic synthesis, leading to faster reaction times and improved yields without solvents .
Decyl oleate finds extensive use across various industries:
- Cosmetics: It serves as an emollient in creams, lotions, and makeup products, enhancing skin feel and moisture retention.
- Personal Care Products: Used in hair conditioners and moisturizers for its conditioning properties.
- Pharmaceuticals: Acts as a lubricant in topical formulations.
- Food Industry: Occasionally used as a food additive for its emulsifying properties.
Research on interaction studies involving decyl oleate primarily focuses on its compatibility with other cosmetic ingredients. Its ability to blend well with oils and esters makes it suitable for formulating stable emulsions. Studies have shown that decyl oleate can improve the spreadability of formulations while reducing the greasy feel associated with heavier oils .
Several compounds share structural similarities with decyl oleate, each exhibiting unique properties:
| Compound | Structure Type | Key Properties | Unique Features |
|---|---|---|---|
| Isodecyl Oleate | Wax Ester | Similar emollient properties but derived from branched alcohol | Enhanced spreadability due to branched structure |
| Ethyl Oleate | Wax Ester | Lower viscosity; often used in lighter formulations | More volatile; quicker absorption |
| Butyl Oleate | Wax Ester | Good solubility in organic solvents | Often used in hair care products |
| Octyl Palmitate | Wax Ester | Excellent skin conditioning agent | Derived from palmitic acid; often used in sunscreens |
Decyl oleate is unique due to its derived components being fully vegetable-based, making it preferable for natural product formulations .
XLogP3
UNII
Other CAS
Wikipedia
Use Classification
Plastics -> Polymer Type -> N.a.
Cosmetics -> Emollient
General Manufacturing Information
9-Octadecenoic acid (9Z)-, decyl ester: ACTIVE








